Indoxyl sulfate

Description

This compound is a natural product found in Strobilanthes cusia, Calanthe discolor, and other organisms with data available.

This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is a dietary protein metabolite, and also the metabolite of the common amino acid tryptophan. This compound is a circulating uremic toxin stimulating glomerular sclerosis and interstitial fibrosis. This compound is one of the well known substances of a group of protein-bound uremic retention solutes. This compound increases the rate of progression of renal failure. In plasma, this compound is a protein-bound uremic solute that induces endothelial dysfunction by inhibiting endothelial proliferation and migration in vitro. Some studies suggest that this compound is also involved in oxidative stress. In hemodialyzed patients, serum levels of this compound are associated with levels of pentosidine, a marker of carbonyl and oxidative stress; in vitro, this compound increases reactive oxygen species (ROS) production in tubular cells, and increases NAD(P)H oxidase activity in endothelial cells. This compound impairs osteoblst function and induces abnormalities of bone turnover. This compound strongly decreases the levels of glutathione, one of the most active antioxidant systems of the cell. (A3273, A3274, A3275, A3276).

A substance occurring in the urine of mammals and also in blood plasma as the normal metabolite of tryptophan. An increased urinary excretion of indican is seen in Hartnup disease from the bacterial degradation of unabsorbed tryptophan.

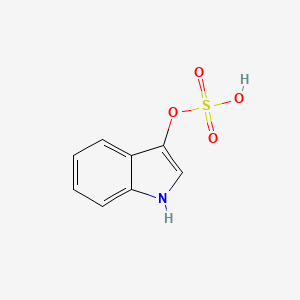

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-3-yl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFFHSIDQOFMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2642-37-7 (mono-potassium salt) | |

| Record name | Indican | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701043787 | |

| Record name | Indoxyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indoxyl sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

487-94-5, 1336-79-4 | |

| Record name | Indoxyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indican | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indican | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoxyl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indoxyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOXYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0QA88913 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indoxyl sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of Indoxyl Sulfate from Tryptophan: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the synthesis pathway of indoxyl sulfate (B86663) from the essential amino acid tryptophan. Designed for researchers, scientists, and professionals in drug development, this document details the enzymatic conversions, presents key quantitative data, outlines experimental methodologies, and visualizes the involved pathways.

Executive Summary

Indoxyl sulfate is a well-documented uremic toxin that accumulates in individuals with chronic kidney disease (CKD), contributing to the progression of renal and cardiovascular diseases. Its synthesis is a multi-step process initiated by the gut microbiota and completed in the liver. Understanding this pathway is crucial for the development of therapeutic strategies aimed at reducing the burden of this toxin. This guide elucidates the conversion of dietary tryptophan to this compound, providing a comprehensive resource for the scientific community.

The this compound Synthesis Pathway

The synthesis of this compound from tryptophan involves a three-step metabolic process that traverses the gut microbiome and the host's hepatic system.

Step 1: Conversion of Tryptophan to Indole (B1671886) by Gut Microbiota

Dietary tryptophan that reaches the colon is metabolized by various species of gut bacteria, such as Escherichia coli, that express the enzyme tryptophanase.[1][2] Tryptophanase catalyzes the conversion of L-tryptophan into indole, pyruvate, and ammonia.[3] This initial step is entirely dependent on the composition and enzymatic activity of the gut microbiome.[4]

Step 2: Hepatic Hydroxylation of Indole to Indoxyl

Following its production in the gut, indole is absorbed into the bloodstream and transported to the liver.[5][6] In the liver, indole undergoes hydroxylation to form indoxyl (3-hydroxyindole). This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2E1, with minor contributions from other isoforms like CYP2A6 and CYP2C19.[7][8]

Step 3: Hepatic Sulfation of Indoxyl to this compound

The final step in the synthesis pathway is the sulfation of indoxyl to this compound. This conjugation reaction is carried out in the liver by sulfotransferase enzymes, with sulfotransferase 1A1 (SULT1A1) being the primary enzyme responsible.[7][9] this compound is then released into the circulation, from where it is normally cleared by the kidneys through tubular secretion.[5]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the this compound synthesis pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Product | Km | Vmax | Organism/System | Reference |

| Tryptophanase | L-Tryptophan | Indole | 0.26 ± 0.03 mM | 0.74 ± 0.04 s⁻¹ | Fusobacterium nucleatum (recombinant) | [8] |

| Tryptophanase | L-Serine | L-Tryptophan | 1.79 M | - | Escherichia coli (whole cells) | [10] |

| Tryptophanase | Indole | L-Tryptophan | 0.07 M | - | Escherichia coli (whole cells) | [10] |

| CYP2E1 | Indole | Indoxyl | 0.85 mM | 1152 pmol/min/mg | Rat liver microsomes | [7] |

| SULT1A1*2 | Indoxyl | This compound | 5.6 ± 1.8 µM | 1450 ± 190 pmol/min/mg | Human (recombinant) | [11] |

| SULT1A1 | Indoxyl | This compound | 6.8 ± 0.9 µM | - | Human liver cytosol | [7] |

| SULT1A1 | Indoxyl | This compound | 3.2 ± 0.6 µM | - | Rat liver cytosol | [7] |

Table 2: this compound Concentrations in Human Plasma

| Population | Concentration (µM) | Reference |

| Healthy | 2 | |

| Chronic Kidney Disease (CKD) - Mean/Median | 211 | |

| Chronic Kidney Disease (CKD) - Maximal | 940 |

Downstream Signaling: The Aryl Hydrocarbon Receptor (AhR)

This compound is a potent endogenous agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to this compound, the AhR translocates to the nucleus and induces the expression of target genes, including those involved in inflammation and oxidative stress, such as cytochrome P450 1A1 (CYP1A1) and CYP1B1.[5] This activation of the AhR signaling pathway is believed to mediate many of the toxic effects of this compound observed in CKD.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound synthesis pathway.

Tryptophanase Activity Assay (Colorimetric)

This protocol is adapted from a standard method for determining tryptophanase activity by measuring indole production.[1]

Materials:

-

1 M Potassium Phosphate (B84403) Buffer, pH 8.3

-

0.81 mM Pyridoxal 5-Phosphate (PLP) solution

-

50 mM L-Tryptophan solution

-

100% (w/v) Trichloroacetic Acid (TCA)

-

5% (w/v) p-Dimethylaminobenzaldehyde (DMAB) in 95% ethanol

-

Hydrochloric Acid-Alcohol Reagent

-

Indole standard solution

-

Enzyme sample (e.g., bacterial cell lysate)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, PLP solution, and L-tryptophan solution.

-

Equilibrate the reaction mixture to 37°C.

-

Initiate the reaction by adding the enzyme sample.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding TCA.

-

Extract the indole produced into toluene by vigorous mixing followed by centrifugation to separate the phases.

-

Transfer an aliquot of the toluene layer to a new tube.

-

Add DMAB reagent and the hydrochloric acid-alcohol reagent to develop a color reaction.

-

Measure the absorbance at 540 nm.

-

Quantify the amount of indole produced by comparing the absorbance to a standard curve prepared with known concentrations of indole.

Quantification of this compound in Plasma by HPLC-Fluorescence

This protocol is based on a validated method for the sensitive detection of this compound in biological samples.

Materials:

-

Plasma sample

-

Internal standard (e.g., methyl paraben)

-

Sodium acetate (B1210297) buffer (pH 4.5)

-

HPLC system with a fluorescence detector

-

C18 column (e.g., OSD-2 Spherisorb)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

Precipitate proteins by adding acetonitrile containing the internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Mobile Phase: Isocratic elution with a mixture of sodium acetate buffer and acetonitrile (e.g., 10:90, v/v).

-

Column: OSD-2 C18 Spherisorb column.

-

Flow Rate: Set to an appropriate rate (e.g., 1.0 mL/min).

-

Detection: Fluorescence detector with excitation at 280 nm and emission at 340 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.

-

LC-MS/MS Analysis of Tryptophan Metabolites

This protocol provides a general framework for the simultaneous quantification of tryptophan and its metabolites, including this compound, in biological matrices.[2][5]

Materials:

-

Serum or plasma sample

-

Internal standards (isotope-labeled)

-

Formic acid

-

LC-MS/MS system

-

C18 column (e.g., CORTECS T3)

Procedure:

-

Sample Preparation:

-

Precipitate proteins from the sample using a solvent like methanol containing the internal standards.

-

Centrifuge and collect the supernatant.

-

The sample may require further solid-phase extraction (SPE) for cleanup.

-

-

LC Separation:

-

Use a C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases typically consisting of water with formic acid and an organic solvent like acetonitrile or methanol with formic acid.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Optimize parent and fragment ion transitions for each analyte and internal standard.

-

Use positive or negative electrospray ionization (ESI) as appropriate for the analytes.

-

-

Quantification:

-

Construct calibration curves for each analyte using the peak area ratios of the analyte to its corresponding internal standard.

-

Determine the concentrations of the tryptophan metabolites in the samples from the calibration curves.

-

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Gene Assay)

This protocol describes a cell-based assay to measure the activation of the AhR by this compound.[5][11]

Materials:

-

Hepatoma cell line (e.g., HepG2) stably transfected with a luciferase reporter plasmid containing xenobiotic response elements (XREs).

-

Cell culture medium and reagents.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate for a specified period (e.g., 24 hours) to allow for AhR activation and luciferase gene expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid) to account for variations in cell number and transfection efficiency.

-

Express the results as fold induction over the vehicle control.

Conclusion

The synthesis of this compound from tryptophan is a critical pathway at the intersection of gut microbiology and host metabolism, with significant implications for human health, particularly in the context of chronic kidney disease. This technical guide has provided a detailed overview of this pathway, including the enzymes involved, quantitative data, downstream signaling events, and relevant experimental protocols. A thorough understanding of these components is essential for the development of novel therapeutic interventions aimed at mitigating the toxic effects of this compound. Future research in this area may focus on the targeted inhibition of key enzymes in this pathway or the modulation of the gut microbiota to reduce indole production.

References

- 1. researchgate.net [researchgate.net]

- 2. Uremic toxin this compound induces trained immunity via the AhR-dependent arachidonic acid pathway in end-stage renal disease (ESRD) | eLife [elifesciences.org]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Crucial Role of the Aryl Hydrocarbon Receptor (AhR) in this compound-Induced Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Isotope Effects in Hydroxylation Reactions Effected by Cytochrome P450 Compounds I Implicate Multiple Electrophilic Oxidants for P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatic microsomal metabolism of indole to indoxyl, a precursor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hepatic microsomal metabolism of indole to indoxyl, a precursor of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The uremic toxin 3-indoxyl sulfate is a potent endogenous agonist for the human aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CYP2E1 hydroxylation of aniline involves negative cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Core Mechanisms of Indoxyl Sulfate Toxicity in Renal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoxyl sulfate (B86663) (IS), a protein-bound uremic toxin derived from the dietary metabolism of tryptophan, accumulates systemically in patients with chronic kidney disease (CKD).[1][2] Beyond being a mere marker of declining renal function, a growing body of evidence demonstrates that indoxyl sulfate is a direct nephrotoxin, actively contributing to the progression of CKD. Its cytotoxic effects on renal cells are multifaceted, primarily driven by the induction of oxidative stress, inflammation, fibrosis, and apoptosis.[1] This technical guide provides a comprehensive overview of the core mechanisms of this compound-induced toxicity in renal cells, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved.

Core Toxic Mechanisms of this compound in Renal Cells

This compound exerts its detrimental effects on various renal cell types, including proximal tubular epithelial cells, mesangial cells, and renal fibroblasts. The primary mechanisms of toxicity are interconnected and create a vicious cycle that perpetuates renal injury.

Oxidative Stress

A central pillar of this compound toxicity is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[2] IS has been shown to increase the production of superoxide (B77818) and other ROS, while simultaneously diminishing the cell's antioxidant capacity.[2] This redox imbalance damages cellular components, including lipids, proteins, and DNA, contributing to cellular dysfunction and death.

Inflammation

This compound is a potent pro-inflammatory stimulus in renal cells. It activates key inflammatory signaling pathways, leading to the production and secretion of pro-inflammatory cytokines and chemokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This sustained inflammatory response contributes to the chronic inflammation observed in CKD and promotes further renal damage.

Fibrosis

The progression of CKD is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to renal fibrosis. This compound is a key driver of this process. It stimulates renal fibroblasts and induces the transdifferentiation of other renal cells into matrix-producing myofibroblasts. This is largely mediated by the upregulation of pro-fibrotic factors like transforming growth factor-beta 1 (TGF-β1).[3]

Apoptosis

This compound can induce programmed cell death, or apoptosis, in renal cells.[4] This contributes to the loss of functional renal parenchyma and the progression of kidney disease. The apoptotic cascade is often initiated by cellular stress, including the aforementioned oxidative stress and inflammation, and involves the activation of key executioner enzymes like caspase-3.[4]

Quantitative Data on this compound Toxicity

The following tables summarize the dose-dependent effects of this compound on various parameters of renal cell health, as reported in the scientific literature.

Table 1: Effect of this compound on Renal Cell Viability

| Cell Type | This compound Concentration | Exposure Time | Viability Assay | Observed Effect |

| NRK-52E (rat renal tubular) | 0.5 mM, 1 mM | 24 hours | MTT | Decreased cell viability[5][6] |

| LLC-PK1 (porcine kidney) | 2.5 mM, 5.0 mM, 10.0 mM | 72 hours | MTT | Dose-dependent decrease in cell viability[7] |

| MDCK (canine kidney) | 2.5 mM, 5.0 mM, 10.0 mM | 72 hours | MTT | Dose-dependent decrease in cell viability[7] |

| C2C12 (myoblasts) | 236 µM | 24, 48, 72 hours | MTT | Significantly reduced cell viability at all time points[8] |

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

| Cell Type | This compound Concentration | Exposure Time | ROS Assay | Observed Effect |

| Mesangial Cells | 550 µM (EC50) | Not specified | CM-DCF | Increased intracellular ROS production[9] |

| HUVEC (endothelial) | 100 µM - 1000 µM | 3 hours | CM-H2DCFDA | Dose-dependent increase in ROS production[10] |

| NRK-52E (rat renal tubular) | 0.1 mM - 1 mM | 24 hours | Not specified | Increased ROS production[5][6] |

Table 3: Effect of this compound on Inflammatory and Fibrotic Markers

| Cell Type | This compound Concentration | Exposure Time | Marker | Observed Effect |

| NRK-49F (rat renal fibroblast) | 20 µM | Not specified | MCP-1 (mRNA) | 3-fold increase[11] |

| NRK-49F (rat renal fibroblast) | 20 µM | Not specified | MCP-1 (protein) | 1.5-fold increase[11] |

| NRK-49F (rat renal fibroblast) | 20 µM | Not specified | TGF-β (mRNA) | 2.8-fold increase[11] |

| NRK-49F (rat renal fibroblast) | 20 µM | Not specified | TGF-β (protein) | 2-fold increase[11] |

| Uremic Rat Kidney | Not specified | 5 weeks | TGF-β1 (mRNA) | Significantly increased[3] |

| Uremic Rat Kidney | Not specified | 5 weeks | TIMP-1 (mRNA) | Significantly increased[3] |

| Uremic Rat Kidney | Not specified | 5 weeks | pro-α1(I) collagen (mRNA) | Significantly increased[3] |

| C57BL/6 Mouse Kidney | 0.1% in drinking water | 12 weeks | α-SMA (protein) | 2-fold increase in interstitial fibroblasts[11] |

Table 4: Effect of this compound on Apoptosis

| Cell Type | This compound Concentration | Exposure Time | Apoptosis Marker | Observed Effect |

| Rat Renal Mesangial Cells | Dose-dependent | Not specified | Cleaved caspase-3 | Augmented levels[4] |

| Human Kidney Proximal Tubular Cells | Pathologically relevant concentrations | Not specified | Bax expression | Increased expression[12][13] |

Key Signaling Pathways in this compound Toxicity

The toxic effects of this compound are orchestrated by a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the pivotal pathways involved.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound is a potent endogenous agonist for the Aryl Hydrocarbon Receptor (AhR).[14] Activation of AhR is a key initiating event in IS-induced renal cell toxicity.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

TGF-β/Smad Signaling Pathway in Renal Fibrosis

The Transforming Growth Factor-beta (TGF-β)/Smad pathway is a central regulator of fibrosis. This compound promotes renal fibrosis by activating this signaling cascade.

Caption: TGF-β/Smad signaling pathway in this compound-induced renal fibrosis.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. This compound triggers inflammation in renal cells through the activation of this pathway.

Caption: NF-κB signaling pathway in this compound-induced renal inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxic effects of this compound on renal cells.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Renal cells (e.g., NRK-52E)

-

96-well plates

-

Complete culture medium

-

This compound (stock solution in a suitable solvent, e.g., PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed renal cells in a 96-well plate at a density of 2 × 10^4 cells/well and allow them to adhere overnight.[6]

-

The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1 mM) and a vehicle control.[6]

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

Materials:

-

Renal cells

-

Black, clear-bottom 96-well plates

-

Complete culture medium

-

This compound

-

DCFH-DA (stock solution in DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

Wash the cells once with warm PBS.[15]

-

Load the cells with 20 µM DCFH-DA in serum-free medium or PBS for 30-45 minutes at 37°C in the dark.[15]

-

Wash the cells once with warm PBS to remove excess probe.[15]

-

Add medium containing various concentrations of this compound or a vehicle control.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[16][17] Kinetic readings can be taken over a period of time.

-

ROS production is expressed as the fold change in fluorescence intensity relative to the control.

Quantification of Inflammatory Cytokines (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of secreted cytokines, such as IL-6 and TNF-α, in the cell culture supernatant.

Materials:

-

Renal cells

-

24-well plates

-

Complete culture medium

-

This compound

-

Commercial ELISA kits for the specific cytokines of interest (e.g., human or rat IL-6, TNF-α)

-

Microplate reader

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired time period.

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards to the wells.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of the cytokine in the samples by comparing the absorbance to a standard curve.

Detection of Fibrotic Markers (Western Blot)

Western blotting is used to detect and quantify the expression of specific proteins, such as α-smooth muscle actin (α-SMA) and collagen I, in cell lysates.

Materials:

-

Renal cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies against α-SMA, collagen I, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound.

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Measurement of Apoptosis (Caspase-3 Activity Assay)

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

-

Renal cells

-

96-well plate

-

This compound

-

Cell lysis buffer

-

Caspase-3 colorimetric substrate (e.g., DEVD-pNA)

-

Reaction buffer

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with this compound to induce apoptosis.[18]

-

Lyse the cells using the provided lysis buffer.[18]

-

Incubate the lysate on ice for 10 minutes.[18]

-

Add the caspase-3 substrate and reaction buffer to each well.[18]

-

Incubate the plate at 37°C for 1-2 hours, allowing active caspase-3 to cleave the substrate and release the chromophore pNA.[18]

-

Measure the absorbance at 400-405 nm using a microplate reader.[18]

-

The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.

Detection of Apoptosis in Tissue (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections.

Materials:

-

Paraffin-embedded or frozen kidney tissue sections

-

TUNEL assay kit

-

Proteinase K

-

Permeabilization solution (e.g., Triton X-100)

-

TdT reaction mix (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or light microscope (depending on the kit)

Procedure (for paraffin-embedded sections):

-

Deparaffinize and rehydrate the tissue sections.

-

Incubate the sections with Proteinase K to retrieve antigenic sites.

-

Permeabilize the cells with a permeabilization solution.

-

Incubate the sections with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.[19] This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.

-

Wash the sections to remove unincorporated nucleotides.

-

If using a fluorescence-based kit, mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope.

-

If using a colorimetric-based kit, incubate with a peroxidase-conjugated antibody and then with a substrate (e.g., DAB) to produce a colored precipitate.[20]

-

Counterstain the sections (e.g., with methyl green) and visualize under a light microscope.[20]

-

The apoptotic index can be calculated as the percentage of TUNEL-positive cells.[19]

Conclusion

This compound is a key uremic toxin that actively participates in the progression of chronic kidney disease through its direct toxic effects on renal cells. The mechanisms of this toxicity are complex and intertwined, involving the induction of oxidative stress, inflammation, fibrosis, and apoptosis. These processes are driven by the activation of specific signaling pathways, most notably the Aryl Hydrocarbon Receptor, TGF-β/Smad, and NF-κB pathways. A thorough understanding of these molecular mechanisms, supported by robust experimental data, is crucial for the development of novel therapeutic strategies aimed at mitigating the detrimental effects of this compound and slowing the progression of CKD. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the pathophysiology of uremic toxicity and to evaluate the efficacy of potential new treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound increases the gene expressions of TGF-beta 1, TIMP-1 and pro-alpha 1(I) collagen in uremic rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces renin release and apoptosis of kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of this compound-Induced Reactive Oxygen Species-Related Ferroptosis Alleviates Renal Cell Injury In Vitro and Chronic Kidney Disease Progression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.physiology.org [journals.physiology.org]

- 10. karger.com [karger.com]

- 11. This compound Induces Renal Fibroblast Activation through a Targetable Heat Shock Protein 90-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Induces Apoptosis and Hypertrophy in Human Kidney Proximal Tubular Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aryl hydrocarbon receptor (AhR) and its endogenous agonist - this compound in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. benchchem.com [benchchem.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. TUNEL assay [bio-protocol.org]

- 20. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]

Indoxyl Sulfate: A Core Uremic Toxin in Chronic Kidney Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indoxyl sulfate (B86663), a protein-bound uremic toxin derived from the gut microbial metabolism of dietary tryptophan, has emerged as a key pathogenic factor in the progression of chronic kidney disease (CKD) and its associated comorbidities. Its accumulation in the serum of CKD patients, due to impaired renal clearance, is linked to a myriad of adverse effects, including the exacerbation of renal fibrosis, cardiovascular disease, and systemic inflammation. This technical guide provides a comprehensive overview of the current understanding of indoxyl sulfate's role as a uremic toxin. It details its production and metabolism, summarizes key quantitative data on its accumulation and clinical impact, outlines detailed experimental protocols for its study, and visualizes the critical signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutic strategies targeting uremic toxicity in CKD.

Introduction

Chronic kidney disease (CKD) is a global health issue characterized by a progressive loss of kidney function. The accumulation of uremic toxins, substances that are normally cleared by healthy kidneys, is a hallmark of CKD and contributes significantly to the uremic syndrome and its associated pathologies. Among the numerous uremic toxins identified, this compound has garnered significant attention due to its high plasma concentrations in CKD patients and its demonstrated toxicity in various organ systems.[1][2]

This compound is not efficiently removed by conventional hemodialysis due to its high affinity for albumin.[1][3] This leads to its persistent accumulation and chronic exposure of tissues to its toxic effects. A growing body of evidence implicates this compound in the progression of renal damage, cardiovascular complications, and overall mortality in CKD patients.[1][4][5][6] Understanding the molecular mechanisms underlying this compound toxicity is crucial for the development of targeted therapies to mitigate its detrimental effects.

Production and Metabolism of this compound

The journey of this compound begins in the gut with the dietary intake of tryptophan, an essential amino acid.

-

Gut Microbiota Metabolism: Tryptophan is metabolized by the tryptophanase enzyme produced by intestinal bacteria, such as Escherichia coli, into indole (B1671886).[2]

-

Intestinal Absorption and Hepatic Metabolism: Indole is then absorbed into the bloodstream and transported to the liver. In the liver, indole undergoes hydroxylation to form indoxyl, which is subsequently sulfonated by sulfotransferase enzymes to form this compound.[2]

-

Renal Excretion: Under normal physiological conditions, this compound is efficiently cleared from the circulation and excreted in the urine via tubular secretion mediated by organic anion transporters (OATs) in the kidneys.[1]

-

Accumulation in CKD: In patients with CKD, the decline in glomerular filtration rate (GFR) and impaired tubular secretion lead to a significant accumulation of this compound in the serum.[2]

Caption: Production and metabolism of this compound.

Quantitative Data on this compound in Chronic Kidney Disease

The serum concentration of this compound progressively increases with the decline in renal function. The following tables summarize key quantitative data from clinical studies.

Table 1: Serum this compound Levels Across CKD Stages

| CKD Stage | eGFR (mL/min/1.73m²) | Mean Serum this compound (mg/L) | Reference |

| 1 | ≥ 90 | 1.03 | [2] |

| 2 | 60-89 | Varies; generally low | [1] |

| 3 | 30-59 | 2.73 - 8.46 | [4][5] |

| 4 | 15-29 | 5.83 - 12.02 | [4][5] |

| 5 (non-dialysis) | < 15 | 18.44 - 21.43 | [4][5] |

| 5D (Hemodialysis) | N/A | 39.64 (anuric) | [7] |

| Peritoneal Dialysis | N/A | 28.05 (anuric) | [7] |

Table 2: Impact of Interventions on Serum this compound Levels

| Intervention | Study Population | Dosage/Duration | % Reduction in this compound | Key Findings | Reference |

| AST-120 | CKD patients | 6 g/day for 24 weeks | 47.5% | Significant decrease in IS and improvement in flow-mediated dilation. | [8] |

| AST-120 | CKD patients | 9 g/day | Dose-dependent reduction | Associated with a decrease in uremia-related malaise. | [9] |

| Hemodialysis | End-stage renal disease | Standard session | Variable reduction | Levels decrease post-dialysis but remain elevated compared to healthy individuals. | [10] |

Table 3: Association of this compound with Clinical Outcomes

| Clinical Outcome | Patient Cohort | This compound Level | Hazard Ratio (HR) / Odds Ratio (OR) | Key Finding | Reference |

| Overall Mortality | CKD patients | Highest Tertile | HR: 2.15 | Powerful predictor of overall mortality. | [1] |

| Cardiovascular Mortality | CKD patients | Highest Tertile | HR: 2.38 | Significant predictor of cardiovascular death. | [1] |

| Progression to Dialysis | CKD Stage 3-5 | ≥6.124 mg/L | p < 0.001 (Kaplan-Meier) | Significant predictor of renal progression to dialysis. | [5] |

| Major Cardiovascular Events | Hemodialysis patients | Elevated | p = 0.001 | Strongly associated with major cardiovascular events. | [6] |

Pathophysiological Roles of this compound

This compound exerts its toxic effects on various cell types and organ systems through multiple mechanisms, primarily involving the induction of oxidative stress, inflammation, and fibrosis.

Renal Toxicity and Progression of CKD

This compound contributes directly to the progression of renal disease through its effects on renal tubular cells and the promotion of renal fibrosis.

-

Tubular Injury: this compound is taken up by renal tubular cells via organic anion transporters (OAT1 and OAT3), where it induces the production of reactive oxygen species (ROS). This oxidative stress leads to tubular cell injury, apoptosis, and senescence.

-

Renal Fibrosis: Injured tubular cells release pro-fibrotic factors such as transforming growth factor-beta 1 (TGF-β1). This compound also stimulates the expression of other pro-fibrotic and pro-inflammatory mediators, including tissue inhibitor of metalloproteinase-1 (TIMP-1) and monocyte chemoattractant protein-1 (MCP-1), leading to the accumulation of extracellular matrix and progressive renal fibrosis.[2]

Cardiovascular Toxicity

Cardiovascular disease is the leading cause of death in CKD patients, and this compound is a significant contributor to this increased risk.

-

Endothelial Dysfunction: this compound impairs endothelial function by reducing the bioavailability of nitric oxide (NO), a key vasodilator, and promoting endothelial cell senescence and apoptosis.[8][11] It also stimulates the expression of adhesion molecules on endothelial cells, facilitating the recruitment of inflammatory cells.

-

Vascular Smooth Muscle Cell Proliferation and Calcification: this compound promotes the proliferation and migration of vascular smooth muscle cells (VSMCs) and induces their transformation into an osteoblast-like phenotype, contributing to vascular calcification.

-

Endothelial Progenitor Cell (EPC) Dysfunction: It impairs the function of EPCs, which are crucial for endothelial repair and neovascularization.[12]

Systemic Effects

The toxic effects of this compound extend beyond the kidneys and cardiovascular system, contributing to a range of systemic complications in CKD.

-

Systemic Inflammation and Oxidative Stress: this compound is a potent inducer of systemic inflammation and oxidative stress, affecting various cell types throughout the body.

-

Bone and Mineral Disorders: It has been implicated in the pathogenesis of renal osteodystrophy.

-

Neurological Effects: Emerging evidence suggests that this compound may contribute to neurological complications in CKD.

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by activating several key intracellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of various environmental toxins. This compound has been identified as an endogenous agonist of AhR.

References

- 1. Serum this compound Is Associated with Vascular Disease and Mortality in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. karger.com [karger.com]

- 4. Impact of Serum this compound on One-Year Adverse Events in Chronic Kidney Disease Patients with Heart Failure [mdpi.com]

- 5. Association Between this compound and Dialysis Initiation and Cardiac Outcomes in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jsocmed.org [jsocmed.org]

- 7. Serum Concentration of this compound in Peritoneal Dialysis Patients and Low-Flux Hemodialysis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound–Induced Endothelial Dysfunction in Patients with Chronic Kidney Disease via an Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AST-120 for the management of progression of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. karger.com [karger.com]

Unraveling the Cellular Journey of a Uremic Toxin: An In-depth Technical Guide to Indoxyl Sulfate Uptake and Transport

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Cellular Mechanisms of Indoxyl Sulfate (B86663)

This technical guide provides a detailed exploration of the cellular uptake and transport of indoxyl sulfate, a key uremic toxin implicated in the progression of chronic kidney disease (CKD) and its associated cardiovascular complications. This document, intended for researchers, scientists, and drug development professionals, consolidates current knowledge on the transporters involved, the affected cell types, and the intricate signaling pathways triggered by this metabolite. Through a combination of tabulated quantitative data, detailed experimental protocols, and explanatory diagrams, this guide aims to be an essential resource for advancing research and therapeutic strategies targeting this compound toxicity.

Cellular Uptake and Transport: A Multi-Transporter System

This compound, a metabolite of dietary tryptophan, is actively transported into and out of various cells by a suite of organic anion transporters. In the kidney, a coordinated effort of basolateral uptake and apical efflux transporters in the proximal tubules facilitates its secretion. However, in other tissues, its uptake can lead to cellular dysfunction.

Key Transporters Involved:

-

Organic Anion Transporters (OATs): OAT1 (SLC22A6) and OAT3 (SLC22A8) are primarily responsible for the uptake of this compound from the blood into the renal proximal tubular cells.[1][2][3] OAT4 (SLC22A9) has also been shown to mediate both uptake and efflux of this compound.

-

Organic Anion Transporting Polypeptides (OATPs): OATP2B1 (SLCO2B1) has been identified as a key transporter for this compound uptake in macrophages, contributing to vascular inflammation.[4]

-

ATP-Binding Cassette (ABC) Transporters: Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance Protein 4 (MRP4/ABCC4) are crucial for the efflux of this compound from renal tubular cells into the urine.[1][5][6]

The following table summarizes the known kinetic and inhibitory constants for this compound with its primary human transporters.

| Transporter | Parameter | Value (µM) | Cell System | Method | Reference |

| hOAT1 | Ki | 22.7 | Stably transfected cells | Inhibition of radiolabeled substrate uptake | [7] |

| Km | 199 | ciPTECs-OAT1 | Computational modeling | [8][9] | |

| hOAT3 | Ki | 168.7 | Stably transfected cells | Inhibition of radiolabeled substrate uptake | [7] |

| hOAT4 | Ki | 181.3 | Stably transfected cells | Inhibition of radiolabeled substrate uptake | [7] |

| hBCRP | Ki | 500 | Membrane vesicles | Inhibition of [3H]-Estrone-3-sulfate uptake | [5] |

| IC50 | 0.045 (rat) | In vitro transporter assay | Inhibition assay | [10] | |

| hMRP4 | Ki | 1000 | Membrane vesicles | Inhibition of [3H]-Methotrexate uptake | [5] |

Ki: Inhibition constant; Km: Michaelis constant; IC50: Half maximal inhibitory concentration; h: human; ciPTECs: conditionally immortalized proximal tubule epithelial cells.

Experimental Protocols: Methodologies for Studying this compound Transport and Effects

This section provides detailed protocols for key experiments used to investigate the cellular and molecular effects of this compound.

In Vitro this compound Uptake Assay in Transfected HEK293 Cells

This protocol describes a method to measure the uptake of this compound in human embryonic kidney 293 (HEK293) cells stably expressing an organic anion transporter (e.g., OAT1).

Materials:

-

HEK293 cells stably expressing the transporter of interest (e.g., HEK293-OAT1)

-

Control (mock-transfected) HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

[3H]-Indoxyl sulfate (or other radiolabeled substrate like [3H]-para-aminohippuric acid, PAH, for competition assays)

-

Unlabeled this compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Culture HEK293-OAT1 and mock-transfected HEK293 cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.[11][12][13] Seed cells in 24-well plates and grow to 80-90% confluency.

-

Uptake Experiment:

-

Wash the cells twice with pre-warmed PBS.

-

Add 200 µL of transport buffer (e.g., PBS) containing [3H]-Indoxyl sulfate at the desired concentration to each well. For competition studies, include varying concentrations of unlabeled this compound.

-

Incubate for a specified time (e.g., 5 minutes) at 37°C.

-

To stop the uptake, aspirate the transport buffer and wash the cells three times with ice-cold PBS.

-

-

Cell Lysis and Quantification:

-

Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature.

-

Transfer the lysate to a scintillation vial.

-

Add 5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Calculate the uptake rate as picomoles of substrate per milligram of protein per minute.

-

For kinetic analysis, perform the experiment with a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

In Vivo 5/6 Nephrectomy Rat Model of Chronic Kidney Disease

This surgical model is widely used to induce CKD in rats, leading to the accumulation of uremic toxins like this compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Surgical instruments (scalpels, forceps, scissors, sutures)

-

Surgical microscope or loupes

-

Hemostatic agent (e.g., Gelaspon)

-

Warming pad

Procedure: This is a two-stage surgical procedure.[14][15][16]

-

First Stage: Left Subtotal Nephrectomy

-

Anesthetize the rat and place it on a warming pad.

-

Make a flank incision to expose the left kidney.

-

Gently clamp the renal artery and vein.

-

Excise the upper and lower two-thirds of the left kidney.

-

Apply a hemostatic agent to the cut surfaces.

-

Release the clamp and ensure hemostasis.

-

Close the muscle and skin layers with sutures.

-

-

Second Stage: Right Total Nephrectomy (1 week later)

-

Anesthetize the rat.

-

Make a flank incision to expose the right kidney.

-

Ligate the renal artery, vein, and ureter.

-

Remove the entire right kidney.

-

Close the incision in layers.

-

-

Post-operative Care:

-

Provide analgesia as required.

-

Monitor the animals for signs of distress, weight loss, and changes in behavior.

-

CKD development can be monitored by measuring serum creatinine, blood urea (B33335) nitrogen (BUN), and this compound levels over time.

-

Signaling Pathways Activated by this compound

This compound is not merely a waste product; it is a bioactive molecule that triggers multiple intracellular signaling cascades, contributing to cellular damage and disease progression.

Aryl Hydrocarbon Receptor (AhR) Pathway

This compound is a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1, leading to their transcription. This activation is linked to oxidative stress and inflammation.

References

- 1. Binding affinity and capacity for the uremic toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound impairs angiogenesis via chronic aryl hydrocarbon receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uremic toxin this compound promotes pro-inflammatory macrophage activation via the interplay of OATP2B1 and Dll4-Notch signaling: Potential mechanism for accelerated atherogenesis in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uremic Toxins Inhibit Transport by Breast Cancer Resistance Protein and Multidrug Resistance Protein 4 at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interactions of human organic anion as well as cation transporters with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Influence of OAT1 Density and Functionality on this compound Transport in the Human Proximal Tubule: An Integrated Computational and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Simultaneous Inhibition of Solute Carrier Family 6 Member 19 and Breast Cancer Resistance Protein Transporters Leads to an Increase of this compound (a Uremic Toxin) in Plasma and Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. beckman.com [beckman.com]

- 12. static.igem.org [static.igem.org]

- 13. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]

- 14. 5/6-nephrectomy model [bio-protocol.org]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Crucial Role of the Aryl Hydrocarbon Receptor (AhR) in this compound-Induced Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Indoxyl Sulfate: A Key Uremic Toxin in Endothelial Dysfunction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Indoxyl sulfate (B86663), a protein-bound uremic toxin derived from the metabolism of dietary tryptophan, accumulates systemically in patients with chronic kidney disease (CKD). A growing body of evidence implicates indoxyl sulfate as a key contributor to the profound endothelial dysfunction observed in this patient population, a critical factor in the pathogenesis of cardiovascular disease. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound impairs endothelial function. It details the pivotal signaling pathways involved, including the activation of the Aryl Hydrocarbon Receptor (AhR) and Nuclear Factor-kappa B (NF-κB), and the induction of oxidative stress. This guide also presents quantitative data on the effects of this compound on endothelial cells and provides detailed protocols for key experimental assays, aiming to equip researchers and drug development professionals with the necessary information to further investigate this critical area and develop novel therapeutic strategies.

Introduction

Endothelial dysfunction is a hallmark of chronic kidney disease (CKD) and a major driver of cardiovascular morbidity and mortality in this patient population.[1] It is characterized by a shift in the properties of the endothelium towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. Among the uremic toxins that accumulate in CKD, this compound has emerged as a significant contributor to this pathological process.[1][2] Derived from the bacterial metabolism of tryptophan in the intestine, indole (B1671886) is absorbed and subsequently sulfated in the liver to form this compound. Due to its high protein-binding affinity, this compound is not efficiently removed by conventional hemodialysis, leading to its accumulation in the circulation of CKD patients.[3] This guide will delve into the intricate molecular mechanisms through which this compound exerts its detrimental effects on the vascular endothelium.

Core Mechanisms of this compound-Induced Endothelial Dysfunction

This compound-mediated endothelial dysfunction is a multifactorial process involving the interplay of several key signaling pathways. The primary mechanisms include the induction of oxidative stress, activation of the Aryl Hydrocarbon Receptor (AhR), and stimulation of the pro-inflammatory NF-κB pathway.

Oxidative Stress

A central mechanism by which this compound damages endothelial cells is through the generation of reactive oxygen species (ROS).[1][2] This leads to a state of oxidative stress, where the production of ROS overwhelms the cell's antioxidant defenses.

2.1.1. NADPH Oxidase Activation: this compound has been shown to increase the activity and expression of NADPH oxidase, a key enzyme responsible for ROS production in endothelial cells.[2][4][5] Specifically, the Nox4 isoform of NADPH oxidase appears to play a significant role in this process.[5]

2.1.2. Reduction of Antioxidant Capacity: Concurrently, this compound depletes the levels of crucial intracellular antioxidants, most notably glutathione (B108866) (GSH), further exacerbating the state of oxidative stress.[2][6]

2.1.3. Impaired Nitric Oxide Bioavailability: The excess ROS produced in response to this compound readily reacts with nitric oxide (NO), a critical signaling molecule for vasodilation and endothelial health. This reaction forms peroxynitrite, a potent oxidant, and reduces the bioavailability of NO, leading to impaired endothelium-dependent vasodilation.[5]

Aryl Hydrocarbon Receptor (AhR) Activation

This compound is a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7][8] Upon binding, AhR translocates to the nucleus and regulates the expression of a wide range of target genes, contributing to endothelial dysfunction.

2.2.1. Pro-inflammatory Gene Expression: AhR activation by this compound has been shown to induce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and adhesion molecules like E-selectin.[9][10] This promotes the recruitment and adhesion of leukocytes to the endothelium, a key step in the development of atherosclerosis.

2.2.2. Regulation of Target Genes: Downstream targets of the AhR signaling pathway in endothelial cells include genes involved in inflammation and cellular stress responses, such as CYP1A1, AHRR, and COX2.[11]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation. This compound activates this pathway in endothelial cells, leading to the expression of numerous pro-inflammatory and pro-atherogenic molecules.

2.3.1. ROS-Mediated Activation: The increase in intracellular ROS production induced by this compound is a key trigger for NF-κB activation.[12] ROS can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus.

2.3.2. Upregulation of Adhesion Molecules and Chemokines: Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, upregulating the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), as well as chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[9][10] This further promotes leukocyte adhesion and infiltration into the vessel wall.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various in vitro studies investigating the effects of this compound on endothelial cells. These data provide valuable insights into the dose-dependent and time-dependent nature of this compound-induced endothelial dysfunction.

Table 1: Effect of this compound on Endothelial Cell Viability and Proliferation

| This compound Concentration | Cell Type | Duration of Treatment | Effect on Viability/Proliferation | Reference |

| 250 µM | HUVECs | 24 hours | No significant decrease | [13] |

| 500 µM | HUVECs | 24 hours | Significant decrease | [13] |

| 750 µM | HUVECs | 24 hours | Significant decrease | [13] |

| 25 mg/L (~117 µM) | HMEC-1 | 72 hours | Significant reduction in proliferation rate | [14] |

| 50 mg/L (~234 µM) | HMEC-1 | 72 hours | Significant reduction in proliferation rate | [14] |

| 0.25 mg/dl (~11.7 µM) | HUVECs | 24 and 48 hours | Dose-dependent inhibition of proliferation | [1] |

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

| This compound Concentration | Cell Type | Duration of Treatment | Fold Increase in ROS Production (approx.) | Reference |

| 0.2 mmol/liter (200 µM) | HUVECs | 2.5 hours | Marked increase | [15] |

| 2.0 mmol/liter (2000 µM) | HUVECs | 2.5 hours | Marked increase | [15] |

| 0.25 mg/dl (~11.7 µM) | HUVECs | 10 minutes | Significant increase | [1] |

| 250 µM | HUVECs | 24 hours | ~1.5-fold | [13] |

| 500 µM | HUVECs | 24 hours | ~2-fold | [13] |

| 750 µM | HUVECs | 24 hours | ~2.5-fold | [13] |

Table 3: Effect of this compound on Nitric Oxide (NO) Production

| This compound Concentration | Cell Type | Duration of Treatment | Effect on NO Production | Reference |

| 0.25 mg/dl (~11.7 µM) | HUVECs | 48 hours | Dose-dependent decrease | [1] |

| 250 µM | HUVECs | Not specified | Inhibition | [5] |

Table 4: Effect of this compound on Adhesion Molecule Expression

| This compound Concentration | Cell Type | Co-stimulant | Adhesion Molecule | Effect on Expression | Reference |

| 0.2 mmol/liter (200 µM) | HUVECs | TNF-α (100 pg/ml) | E-selectin | Significant increase | [15] |

| 0.2 mmol/liter (200 µM) | HUVECs | TNF-α (100 pg/ml) | ICAM-1 | No significant enhancement | [15] |

| 0.2 mmol/liter (200 µM) | HUVECs | TNF-α (100 pg/ml) | VCAM-1 | No significant enhancement | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on endothelial cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Once inside the cell, it is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.[16]

Protocol:

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

-

This compound Treatment: The following day, treat the cells with various concentrations of this compound in serum-free medium for the desired duration (e.g., 2.5 hours).[15] Include a vehicle control.

-

Probe Loading: Remove the treatment medium and wash the cells once with pre-warmed phenol (B47542) red-free DMEM.[17]

-

Add 100 µL of 10 µM DCFH-DA working solution (diluted in pre-warmed phenol red-free DMEM) to each well.[1][18]

-

Incubate the plate at 37°C in a CO2 incubator for 30 minutes in the dark.[1][16]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with 1x Phosphate Buffered Saline (PBS).[16]

-

Fluorescence Measurement: Add 100 µL of 1x PBS to each well.[16] Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.[1][16]

-

Data Normalization: After reading the fluorescence, lyse the cells in each well with a suitable lysis buffer (e.g., RIPA buffer).[17] Determine the total protein concentration in each well using a standard protein assay (e.g., BCA assay). Normalize the fluorescence intensity to the protein concentration to account for any differences in cell number.

Western Blot Analysis for Phosphorylated eNOS

Principle: Western blotting is a technique used to detect specific proteins in a sample. This protocol details the detection of phosphorylated endothelial nitric oxide synthase (eNOS) at Serine 1177, a marker of eNOS activation.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the HUVEC monolayer with ice-cold PBS.

-

Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer at 100V for 1-2 hours at 4°C is recommended for a protein of this size (~140 kDa).[20]

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated eNOS (Ser1177) (e.g., from Cell Signaling Technology) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[19]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[19]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total eNOS or a housekeeping protein like GAPDH.

Endothelial Cell Migration (Wound Healing) Assay

Principle: The wound healing assay, or scratch assay, is a simple method to study directional cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time.[21]

Protocol:

-

Cell Seeding: Seed HUVECs in a 24-well plate and culture them until they form a confluent monolayer.[22]

-

Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.[21]

-

Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[21]

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentrations of this compound. Include a vehicle control.

-

Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch at predefined locations using a phase-contrast microscope.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator.

-

Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control group is nearly closed.[22]

-

Data Analysis: Measure the width of the scratch at multiple points for each image at each time point. The rate of wound closure can be calculated as the change in wound width over time. Alternatively, the area of the wound can be measured using image analysis software (e.g., ImageJ) and the percentage of wound closure can be calculated.[22][23]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced endothelial dysfunction and a typical experimental workflow for its investigation.

Signaling Pathways

Caption: Signaling pathways of this compound in endothelial cells.

Experimental Workflow

Caption: Experimental workflow for studying this compound effects.

Conclusion

This compound is a key uremic toxin that plays a central role in the pathogenesis of endothelial dysfunction in CKD. Its detrimental effects are mediated through a complex interplay of signaling pathways involving oxidative stress, AhR activation, and NF-κB-driven inflammation. A thorough understanding of these mechanisms is crucial for the development of targeted therapies to mitigate the cardiovascular burden in CKD patients. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of uremic vasculopathy and to identify novel therapeutic interventions. Further research focusing on the specific downstream effectors of these pathways and the development of potent inhibitors of this compound's actions holds great promise for improving cardiovascular outcomes in the CKD population.

References

- 1. This compound–Induced Endothelial Dysfunction in Patients with Chronic Kidney Disease via an Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The uremic solute this compound induces oxidative stress in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound impairs angiogenesis via chronic aryl hydrocarbon receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits nitric oxide production and cell viability by inducing oxidative stress in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound impairs angiogenesis via chronic aryl hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a Uremic Endotheliotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crucial Role of the Aryl Hydrocarbon Receptor (AhR) in this compound-Induced Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aryl Hydrocarbon Receptor Activation and Tissue Factor Induction by Fluid Shear Stress and this compound in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound Stimulates Angiogenesis by Regulating Reactive Oxygen Species Production via CYP1B1 [mdpi.com]

- 14. Effects of the uremic toxin indoxyl sulphate on human microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Induces Leukocyte-Endothelial Interactions through Up-regulation of E-selectin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

The Core of Uremic Toxicity: An In-depth Technical Guide to Indoxyl Sulfate-Protein Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction